N-(3',4',5'-trimethoxybiphenyl-3-yl)acetamide
Description
N-(3’,4’,5’-trimethoxybiphenyl-3-yl)acetamide is an organic compound characterized by the presence of a biphenyl core substituted with three methoxy groups and an acetamide functional group
Properties
IUPAC Name |
N-[3-(3,4,5-trimethoxyphenyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11(19)18-14-7-5-6-12(8-14)13-9-15(20-2)17(22-4)16(10-13)21-3/h5-10H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDIMQGECXSEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’,4’,5’-trimethoxybiphenyl-3-yl)acetamide typically involves the acylation of 3’,4’,5’-trimethoxybiphenyl with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the synthesis may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
N-(3’,4’,5’-trimethoxybiphenyl-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(3’,4’,5’-trimethoxybiphenyl-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups enhance its binding affinity to these targets, while the acetamide group can form hydrogen bonds, stabilizing the compound-target complex. This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the biphenyl core and acetamide group.
N-(3,4,5-Trimethoxyphenyl)acetamide: Similar structure but without the biphenyl core.
Combretastatin A-4: Contains a trimethoxyphenyl group and is known for its anticancer properties.
Uniqueness
N-(3’,4’,5’-trimethoxybiphenyl-3-yl)acetamide is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications .
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